![molecular formula C21H21ClN4O8 B1261320 3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATTO 465-3 is a pyrrolidinone. It derives from an ATTO 465-2.
Aplicaciones Científicas De Investigación
Catalytic Hydrogen Evolution
A study by Studničková (1992) explored the electroreduction processes of 3,6-diaminoacridinium compounds, focusing on their role in the catalytic evolution of hydrogen. The study revealed that these compounds participate in electroreduction processes that yield solid 3,6-diaminoacridinium polymercuride, which plays a key role in the evolution of hydrogen when reacting with acid components of the buffer. This highlights the potential use of 3,6-diaminoacridinium compounds in catalytic processes related to hydrogen production (Studničková, 1992).
DNA Photocleavage
Research by Kuroda and Shinomiya (1991) synthesized novel DNA photocleaving agents based on 3,6-diaminoacridinium chloride. These compounds exhibited an intercalative mode of binding to DNA and were essential for UV-induced DNA scission. The efficiency of DNA cleavage depended on the type of linker group used in these compounds, indicating their potential in DNA research and possible therapeutic applications (Kuroda & Shinomiya, 1991).
Chemiluminescence in Clinical Research
Kricka (2003) reviewed the clinical applications of chemiluminescence, highlighting the use of acridinium ester in immunoassay and nucleic acid probe assays. This implies the relevance of 3,6-diaminoacridinium derivatives in enhancing the sensitivity and dynamic range of various clinical assays, especially in protein and nucleic acid blotting, and monitoring reactive oxygen species (Kricka, 2003).
PET/MRI Dual Imaging
In 2015, Truillet et al. synthesized nanoparticles using a 3,6-diaminoacridinium derivative for positron emission tomography/magnetic resonance (PET/MRI) dual imaging. These nanoparticles showed high radiolabelling purity and demonstrated the feasibility of using such compounds for combined PET/MR imaging, highlighting their potential in advanced medical imaging applications (Truillet et al., 2015).
Propiedades
Nombre del producto |
3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate |
|---|---|
Fórmula molecular |
C21H21ClN4O8 |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate |
InChI |
InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5) |
Clave InChI |
CPFRVHUKGXRWIX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





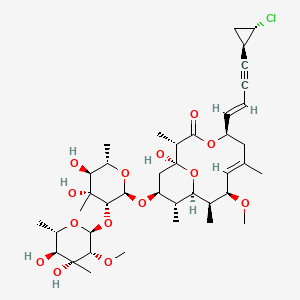

![N-(2-{[(20-Ethyl-7,8,9-trihydroxy-1,14,16-trimethoxyaconitan-4-yl)oxy]carbonyl}phenyl)ethanimidic acid](/img/structure/B1261245.png)
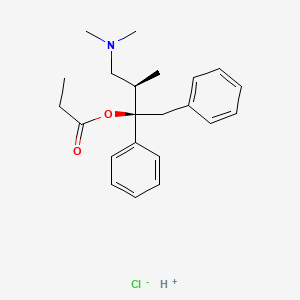
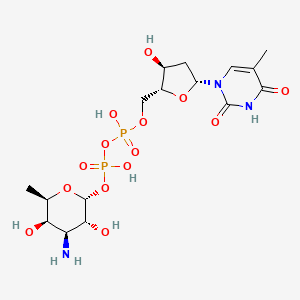
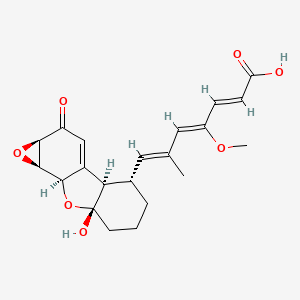

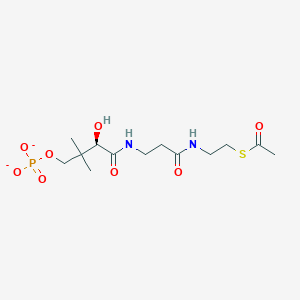
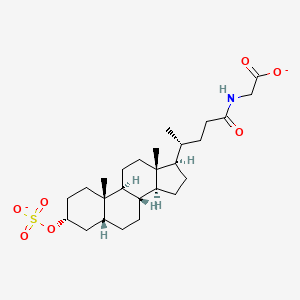

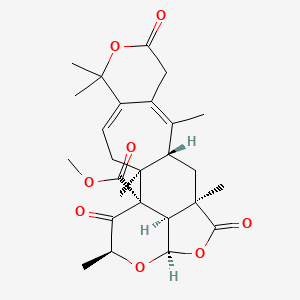
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)